![molecular formula C11H16N2O5S B2427776 2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid CAS No. 848369-74-4](/img/structure/B2427776.png)
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid
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Overview
Description
This compound, also known as 2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid, has a molecular weight of 342.4 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h4,15H,3,5H2,1-2H3,(H,14,18)(H,16,17)
. This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 342.4 .Scientific Research Applications
Anti-Pseudomonas Aeruginosa Activity
This compound has been studied for its potential anti-Pseudomonas aeruginosa activity . Pseudomonas aeruginosa is a bacterial pathogen that can cause stubborn health issues in patients with blisters and compromised immune systems . The compound’s molecular parameters were calculated using density Functional theory (DFT), and a Quantitative Structure Activity Relationship (QSAR) was developed for the antimicrobial activity of the compounds .
Docking Studies
Docking studies have been conducted on this compound to understand the interaction between the compounds and the receptor . This is important in drug discovery as it helps to predict how a compound will interact with a biological target .
Controlled Radical Polymerization
The compound has been used in the controlled radical polymerization of the reactive monomer chloroprene (2-chloro-1,3-butadiene) . This process was mediated by ethyl 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate (EPDTB), 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid (CPDTB) and dibenzyl trithiocarbonate (DBTTC) in benzene using 2,2′-azobis(isobutyronitrile) (AIBN) as initiator .
Synthesis of Block Copolymers
The compound has been used in the synthesis of novel polychloroprene-based block copolymers . These include polystyrene block-polychloroprene (PSt bPCP) and poly(methyl methacrylate) block-polychloroprene (PMMA bPCP) with controlled number averaged molecular weights and molecular weight distributions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid” are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to definitively state which biochemical pathways are affected . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . The effects would depend on the specific targets of the compound and how its interaction alters their function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could compete with the compound for its target, potentially reducing its effectiveness.
properties
IUPAC Name |
2-[(5-ethoxycarbonyl-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-3-18-10(16)9-6(2)12-11(17)13-7(9)4-19-5-8(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOJQZXQQAHAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid |
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